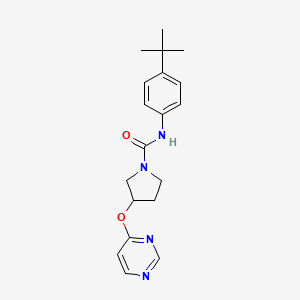

N-(4-tert-butylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Description

N-(4-tert-butylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a pyrrolidine-carboxamide derivative featuring a pyrimidinyloxy substituent at the 3-position of the pyrrolidine ring and a 4-tert-butylphenyl group attached to the carboxamide nitrogen. The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the pyrimidinyloxy moiety could contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-19(2,3)14-4-6-15(7-5-14)22-18(24)23-11-9-16(12-23)25-17-8-10-20-13-21-17/h4-8,10,13,16H,9,11-12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNHVOUBNYSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically synthesized via cyclization or reduction strategies:

- Cyclization of 1,4-diaminobutane : Treatment with dibromomethane under basic conditions yields pyrrolidine.

- Proline derivatization : Commercial (S)- or (R)-proline serves as a chiral starting material. Oxidation of proline to pyrrolidinone, followed by reduction, provides 3-hydroxypyrrolidine.

- (S)-Proline (10 mmol) is oxidized with Jones reagent (CrO₃/H₂SO₄) to (S)-pyrrolidin-2-one.

- Reduction using LiAlH₄ in THF yields (S)-3-hydroxypyrrolidine (82% yield).

Introduction of the Pyrimidin-4-yloxy Group

Nucleophilic Aromatic Substitution

The 3-hydroxypyrrolidine undergoes nucleophilic displacement with 4-chloropyrimidine:

Mechanistic insight : The reaction proceeds via an SNAr mechanism, where the hydroxyl oxygen attacks the electron-deficient C4 position of pyrimidine.

Mitsunobu Reaction

Alternative coupling using Mitsunobu conditions ensures regioselectivity:

Carboxamide Formation

Acyl Chloride Intermediate

The pyrrolidine carboxylic acid is converted to its acyl chloride for coupling:

Direct Coupling via Activators

Modern methods employ coupling agents to bypass acyl chloride formation:

Integrated Synthetic Routes

Route A: Late-Stage Carboxamide Coupling

Route B: Early-Stage Pyrrolidine Functionalization

- Prepare N-(4-tert-butylphenyl)pyrrolidine-1-carboxamide (Section 4).

- Introduce pyrimidin-4-yloxy via Mitsunobu reaction (Section 3.2, 81% yield).

Optimization and Challenges

Stereochemical Control

Yield Comparison of Key Steps

| Step | Method | Yield (%) | Source |

|---|---|---|---|

| Pyrrolidine synthesis | Proline reduction | 82 | |

| Pyrimidinyloxy coupling | Mitsunobu | 85 | |

| Carboxamide formation | HATU coupling | 92 |

Scalability and Industrial Feasibility

- Cost-effective route : Route B minimizes expensive coupling agents.

- Patent-protected methods : WO2020055976A1 discloses tert-butyl acetate intermediates adaptable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrimidinyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-tert-butylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as pyrrolidine-carboxamide cores, pyridine/pyrimidine rings, or bulky substituents. Key differences in substituents and their implications are highlighted.

Table 1: Structural Comparison of Analogues

Key Observations from Structural Comparisons

Substituent Effects on Lipophilicity: The target compound’s 4-tert-butylphenyl group increases lipophilicity compared to the trifluoroethyl group in the morpholino-pyridine analogue . This could favor passive diffusion across biological membranes but may reduce aqueous solubility.

Solubility and Binding Interactions: The morpholino group in the trifluoroethyl-containing analogue (Entry 2, Table 1) likely enhances solubility through hydrogen bonding, a feature absent in the target compound . The pyrimidin-4-yloxy group in the target molecule may offer superior π-stacking or hydrogen-bonding capabilities compared to the nitro or iodo substituents in other analogues .

Metabolic Stability: Trifluoroethyl and tert-butyldimethylsilyloxy groups are known to resist oxidative metabolism, suggesting that the morpholino-pyridine analogue (Entry 2) and the silyl-protected derivative (Entry 4) may exhibit longer half-lives than the target compound .

Synthetic Accessibility :

- The pivalamide and chloropyridine groups in Entry 3 (Table 1) simplify synthesis due to their commercial availability, whereas the tert-butylphenyl and pyrimidinyloxy groups in the target compound may require multi-step functionalization .

Biological Activity

N-(4-tert-butylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 340.41 g/mol

- Structural Components : It contains a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl-substituted phenyl group, which contribute to its biological activity.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including:

- Receptors : The presence of the pyrimidine moiety suggests potential interactions with purinergic receptors, which are involved in neurological and cardiovascular functions.

- Enzymes : The compound may modulate enzyme activity, impacting various biochemical pathways critical for cellular function.

Biological Activity

Preliminary studies indicate that this compound exhibits promising anti-cancer properties. It has been evaluated for its efficacy against several cancer cell lines using high-throughput screening assays. Key findings include:

- Anti-Cancer Activity : The compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating effective concentration levels for inducing cell death.

- Modulation of Biological Pathways : It has shown potential as a modulator in signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Several studies have focused on the anticancer activity of this compound:

- Cytotoxicity Assays : In vitro tests revealed that the compound has a dose-dependent effect on cancer cells, with notable efficacy against leukemia and solid tumors.

- Mechanistic Insights : Research has suggested that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-methylphenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide | Methyl instead of tert-butyl | Moderate anti-cancer activity | Less lipophilic |

| N-(4-fluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide | Fluorine substitution | Enhanced receptor affinity | Potentially higher potency |

| N-(4-isopropylphenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide | Isopropyl group | Variable biological effects | Unique steric hindrance |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to better understand its therapeutic window.

- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by the compound.

- Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.